1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
Description
1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea (CAS: 2034363-06-7) is a urea derivative characterized by a 2-ethoxyphenyl group linked to a pyrazine-furan hybrid substituent via a methylene bridge. Its molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of 338.4 g/mol . The compound features a planar pyrazine ring fused with a furan moiety, which may influence its electronic properties and intermolecular interactions. Key structural features include:
- Urea backbone: A versatile pharmacophore known for hydrogen-bond donor/acceptor properties.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-24-15-7-4-3-6-13(15)22-18(23)21-12-14-17(20-10-9-19-14)16-8-5-11-25-16/h3-11H,2,12H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPDFAAGBAPLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazine Ring
The pyrazine moiety is constructed via cyclocondensation reactions. A common method involves heating a 1,2-diamine with a 1,2-diketone in acidic or basic media. For the furan-substituted variant, 3-(furan-2-yl)pyrazine-2-carbaldehyde serves as a key intermediate.
Reaction Conditions :
Functionalization of the Pyrazine Ring
The methylamine side chain is introduced via nucleophilic substitution or reductive amination. 3-(Furan-2-yl)pyrazine-2-carbaldehyde undergoes reductive amination with methylamine hydrochloride in the presence of NaBH₃CN to yield 3-(furan-2-yl)pyrazin-2-yl)methylamine .
Optimized Parameters :
Preparation of the 2-Ethoxyphenyl Component
Synthesis of 2-Ethoxyphenyl Isocyanate
2-Ethoxyaniline is treated with phosgene (COCl₂) in dichloromethane to generate the isocyanate.
Safety Note : Phosgene alternatives like triphosgene are preferred for laboratory-scale synthesis.
Procedure :
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Reagents : 2-Ethoxyaniline (1 eq), triphosgene (0.33 eq), DCM, 0°C.
-
Reaction Time : 2 hours.
Urea Bond Formation
The coupling of 3-(furan-2-yl)pyrazin-2-yl)methylamine and 2-ethoxyphenyl isocyanate is achieved under mild conditions.
Stepwise Protocol :
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Solvent : Anhydrous THF.
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Base : Triethylamine (2 eq).
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Temperature : 0°C → 25°C (gradual warming).
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Reaction Monitoring : TLC (Rf = 0.4 in ethyl acetate/hexane 1:1).
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Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Side Reactions : Competing carbamate formation is suppressed by maintaining stoichiometric excess of the amine.
Alternative Pathways and Catalytic Innovations
Palladium-Catalyzed C–N Cross-Coupling
Pd-based catalysts enable direct coupling of aryl halides with amines, bypassing isocyanate intermediates.
Catalyst System :
Comparative Data :
| Method | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Isocyanate Coupling | None | Et₃N | THF | 76 |
| Pd-Catalyzed | Pd/L3a | LiO-t-Bu | Dioxane/H₂O | 82 |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) confirmed >98% purity.
Scale-Up Considerations and Industrial Feasibility
Batch processes using Pd catalysts face challenges in catalyst recovery. Continuous-flow systems with immobilized Pd nanoparticles (2–5 nm) improve sustainability:
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of urea derivatives with pyrazine and aromatic substituents. Below is a detailed comparison with analogous molecules:
1-[(4-fluorophenyl)methyl]-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea (CAS: 2034533-54-3)
- Molecular formula : C₁₇H₁₅FN₄O₂
- Molecular weight : 326.33 g/mol .
- Key differences :
- Substituent : Replaces the 2-ethoxyphenyl group with a 4-fluorobenzyl group.
- Impact : The fluorine atom increases electronegativity and may enhance metabolic stability compared to the ethoxy group.
1-(4-fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS: 1396715-85-7)
- Molecular formula : C₁₈H₂₁FN₆O
- Molecular weight : 356.40 g/mol .
- Key differences: Core structure: Incorporates a piperidine ring instead of a furan-pyrazine hybrid.
1-(2-chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea (CAS: 2415520-48-6)
- Molecular formula : C₁₆H₁₅ClN₄O₂
- Molecular weight : 330.77 g/mol .
- Key differences :
- Substituent : Chlorophenyl group and pyrazole-furan hybrid.
- Impact : The chlorine atom increases hydrophobicity, while the pyrazole may enhance metal-coordination capabilities.
1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS: 2034230-69-6)
- Molecular formula : C₁₇H₁₅F₃N₆O
- Molecular weight : 376.34 g/mol .
- Key differences :
- Substituent : Trifluoromethylphenyl group and pyrazole-pyrazine hybrid.
- Impact : The CF₃ group significantly enhances electron-withdrawing effects and lipophilicity.
Structural and Functional Analysis
Data Table: Comparative Overview
Research Findings
- Electronic Effects : Ethoxy and fluorine substituents modulate electron density, affecting hydrogen-bonding and π-π interactions critical for target binding .
- Biological Relevance: Urea derivatives with pyrazine or furan moieties are frequently explored as kinase inhibitors or antimicrobial agents . For example, dihydropyrazine derivatives exhibit notable chemical and biological activities .
- Synthetic Accessibility : Similar compounds are synthesized via urea-forming reactions, often using isobutyroyl chloride or pyridine as catalysts .
Q & A
Q. How to validate contradictory bioactivity data across research groups?
- Methodological Answer :
- Inter-laboratory Replication : Share standardized protocols (e.g., fixed cell lines, serum-free conditions) .
- Meta-Analysis : Pool data from independent studies using statistical tools (e.g., R/Bioconductor) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
